molecular formula C16H20N4O5 B1235896 (E)-but-2-enedioic acid;7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 122113-44-4

(E)-but-2-enedioic acid;7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B1235896
CAS No.: 122113-44-4
M. Wt: 348.35 g/mol
InChI Key: IHLIKBAZKLZHMJ-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for MS-430 are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic route to ensure high yield and purity, using industrial reactors and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

MS-430 can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

MS-430 has been extensively studied for its neurotropic effects. It has shown promise in promoting the regeneration of myelinated nerve fibers in rats after crush injury . Additionally, MS-430 influences intracellular signal transduction pathways, leading to neuronal differentiation of PC12h cells . This makes it a valuable compound in neurobiology and regenerative medicine research.

Mechanism of Action

MS-430 exerts its effects by influencing the intracellular signal transduction pathways. It accelerates nerve growth factor-induced neurite extension and prolongs the phosphorylation of epidermal growth factor receptor and mitogen-activated protein kinase . This suggests that MS-430 modulates key signaling pathways involved in neuronal differentiation and regeneration.

Comparison with Similar Compounds

Similar Compounds

    2-piperidino-7-methyl-6-oxo-5,6-dihydro-(7H) pyrrolo [2,3-d] pyrimidine: The base structure of MS-430.

    Other pyrimidine derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

MS-430 is unique due to its specific combination of functional groups, which confer its neurotropic properties. Its ability to promote nerve regeneration and influence signal transduction pathways sets it apart from other pyrimidine derivatives.

Properties

CAS No.

122113-44-4

Molecular Formula

C16H20N4O5

Molecular Weight

348.35 g/mol

IUPAC Name

(E)-but-2-enedioic acid;7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C12H16N4O.C4H4O4/c1-15-10(17)7-9-8-13-12(14-11(9)15)16-5-3-2-4-6-16;5-3(6)1-2-4(7)8/h8H,2-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

IHLIKBAZKLZHMJ-WLHGVMLRSA-N

Isomeric SMILES

CN1C(=O)CC2=CN=C(N=C21)N3CCCCC3.C(=C/C(=O)O)\C(=O)O

SMILES

CN1C(=O)CC2=CN=C(N=C21)N3CCCCC3.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1C(=O)CC2=CN=C(N=C21)N3CCCCC3.C(=CC(=O)O)C(=O)O

Synonyms

2-piperidino-5,6-dihydro-7-methyl-6-oxo(7H)pyrrolo(2,3-d)pyrimidine maleate
MS 430
MS-430

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.